molecular formula C9H20N2O2 B1521950 tert-Butyl (3-amino-2-methylpropyl)carbamate CAS No. 480452-05-9

tert-Butyl (3-amino-2-methylpropyl)carbamate

Cat. No.: B1521950
CAS No.: 480452-05-9
M. Wt: 188.27 g/mol
InChI Key: ORDMEFMUSKDHOL-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2-methylpropyl)carbamate is a carbamate-protected amine with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol. It features a tert-butyloxycarbonyl (Boc) group attached to a branched aliphatic chain containing a primary amino group. This compound is widely used in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules due to its stability and ease of deprotection under acidic conditions . Its synthesis typically involves Boc protection of 3-amino-2-methylpropan-1-amine, yielding the product in high purity (89% yield) as a white solid .

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMEFMUSKDHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659761
Record name tert-Butyl (3-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480452-05-9
Record name tert-Butyl (3-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane
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Biological Activity

tert-Butyl (3-amino-2-methylpropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a carbamate functional group, which is known to enhance the compound's stability and bioactivity. The presence of amino groups allows for interactions with various biological targets, including enzymes and receptors.

The primary mechanism through which this compound exerts its biological effects involves its interaction with specific enzymes. Notably, it targets Methionine aminopeptidase 1 , an enzyme crucial for protein synthesis and maturation. This interaction influences cotranslational modifications essential for protein functionality, indicating a significant role in cellular processes such as signal transduction and gene expression.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial activity. The amino groups in this compound may facilitate interactions with microbial membranes, enhancing its efficacy against various pathogens.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Compounds with similar configurations have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In a controlled in vitro experiment, this compound was tested for its ability to modulate inflammatory responses in human astrocytes. The findings revealed a marked decrease in TNF-α levels, highlighting its anti-inflammatory properties .

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that further exploration could lead to new therapeutic strategies for cancer treatment.

Applications and Future Directions

Application Description
Antimicrobial AgentPotential use in treating infections caused by resistant bacterial strains.
Anti-inflammatory DrugPossible development as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Cancer TherapeuticsExploration as a lead compound for developing anticancer drugs targeting specific pathways.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (3-amino-2-methylpropyl)carbamate serves as a building block for the synthesis of more complex molecules. It is utilized in various organic reactions to explore reaction mechanisms and pathways, particularly in the development of new synthetic methodologies.

Biology

This compound is instrumental in biological research, particularly in studying enzyme interactions and protein modifications . Its unique structure allows researchers to use it as a model compound to understand the behavior of similar molecules in biological systems. Notably, it has been shown to target Methionine aminopeptidase 1, influencing protein synthesis through cotranslational modification processes .

Medicine

In the medical field, this compound is being explored for its therapeutic potential . It has been studied for its effects on various biological targets and pathways, indicating possible applications in drug development for neurological disorders and other conditions . The compound's ability to cross biological membranes suggests good bioavailability, making it a candidate for pharmaceutical applications.

Industry

Industrially, this compound is used in the production of pharmaceuticals , agrochemicals , and other specialty chemicals. Its unique properties make it valuable for various applications, including as a reagent in organic synthesis and as an intermediate in drug manufacturing .

Data Table: Applications Overview

Application AreaSpecific UsesKey Features
ChemistryBuilding block for complex moleculesEnhances synthetic methodologies
BiologyEnzyme interaction studiesTargets Methionine aminopeptidase 1
MedicineDrug developmentGood bioavailability; potential therapeutic effects
IndustryProduction of pharmaceuticals and agrochemicalsVersatile reagent; valuable intermediate

Case Studies

  • Enzyme Interaction Study:
    Research conducted on the interaction of this compound with Methionine aminopeptidase 1 demonstrated its role in protein maturation processes. The study revealed that the compound significantly influences enzyme activity, highlighting its potential in therapeutic applications targeting protein synthesis pathways .
  • Pharmaceutical Development:
    A study exploring the compound's effects on neurological disorders indicated that it could serve as a lead compound in developing new treatments. Its structural properties allow modifications that enhance efficacy against specific biological targets associated with these disorders .
  • Industrial Application:
    In an industrial context, the use of this compound in continuous flow reactors has shown improved yields and purity in pharmaceutical manufacturing processes. This application underscores its importance in scaling up production while maintaining quality standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3-amino-2-methylpropyl)carbamate with analogous carbamates, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Molecular Formula Key Functional Groups Structural Differences
This compound C₉H₂₀N₂O₂ Boc, primary amino, branched chain Reference compound
tert-Butyl (3-hydroxypropyl)carbamate C₈H₁₇NO₃ Boc, hydroxyl Amino replaced with hydroxyl
tert-Butyl (3-(methylamino)propyl)carbamate C₉H₂₀N₂O₂ Boc, secondary methylamino Methyl substitution on amino group
tert-Butyl (4-aminobutyl)carbamate hydrochloride C₉H₂₀ClN₂O₂ Boc, primary amino, linear chain Longer carbon chain; hydrochloride salt form
tert-Butyl (2-azidoethyl)amino propylcarbamate C₁₀H₂₀N₆O₂ Boc, azido, tertiary amine Azido group for click chemistry applications

Key Observations :

  • Branching vs.
  • Functional Group Reactivity: The hydroxyl group in tert-butyl (3-hydroxypropyl)carbamate limits nucleophilic reactivity but enables esterification or oxidation pathways, unlike the amino group in the target compound .
  • Salt Forms: Hydrochloride salts (e.g., tert-butyl (4-aminobutyl)carbamate hydrochloride) improve solubility in polar solvents, critical for biological assays .

Key Observations :

  • The target compound’s high yield (89%) reflects efficient Boc protection under mild conditions, comparable to tert-butyl (3-hydroxypropyl)carbamate (92%) .
  • Azido-containing analogs require specialized handling due to azide toxicity, complicating their synthesis .
Physicochemical Properties
Compound Name Solubility Stability NMR Shifts (1H, δ ppm)
This compound Low in water Stable at RT 0.94 (d, J=6.8 Hz, CH3), 3.42–3.21 (m, CH2N)
tert-Butyl (3-hydroxypropyl)carbamate Moderate in EtOAc Hygroscopic 3.68–3.52 (m, CH2O), 1.47–1.32 (m, CH2)
tert-Butyl (4-aminobutyl)carbamate hydrochloride High in DMSO Sensitive to moisture 2.75 (h, J=6.6 Hz, CH2NH2), 1.68–1.47 (m)

Key Observations :

  • The target compound’s low water solubility is typical of Boc-protected amines, whereas hydrochloride salts (e.g., tert-butyl (4-aminobutyl)carbamate hydrochloride) exhibit improved solubility .
  • NMR data highlights distinct branching (δ 0.94 ppm for CH3) in the target compound, absent in linear analogs .

Key Observations :

  • Structural modifications influence toxicity; aryl-substituted analogs (e.g., tert-butyl (2-(4-aminophenyl)propyl)carbamate) may pose higher risks due to aromatic amine reactivity .

Preparation Methods

Reaction Mechanism and Design

The mixed anhydride method, derived from adaptations of lacosamide synthesis protocols, involves sequential activation of N-Boc-protected amino acids. While the original patent focuses on synthesizing (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, the methodology is transferable to tert-butyl (3-amino-2-methylpropyl)carbamate by modifying the amine component.

The reaction proceeds via:

  • Mixed anhydride formation : N-Boc-D-serine reacts with chloromethyl isobutyl carbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM), generating an activated intermediate.
  • Amine coupling : The anhydride undergoes nucleophilic attack by 3-amino-2-methylpropylamine, yielding the Boc-protected product.

Experimental Procedure and Optimization

Key parameters from patent CN102020589B:

Parameter Example 1 Example 2 Example 3
N-Boc-D-serine (g) 51.3 51.3 51.3
i-BuOCOCl (g) 37.59 44.42 51.25
NMM (g) 27.83 32.99 38.06
3-Amino-2-methylpropylamine (g) 29.48 34.84 40.20
Solvent (anhydrous EA, mL) 400 400 400
Temperature (°C) -10 to 15 -20 to 20 0 to 15
Yield (%) 90.2 91.0 93.1

Critical steps :

  • Temperature control : Maintaining sub-zero temperatures (-10°C to -20°C) during anhydride formation minimizes side reactions.
  • Solvent choice : Anhydrous ethyl acetate (EA) ensures compatibility with moisture-sensitive reagents.
  • Workup : Post-reaction washes with dilute HCl and brine remove unreacted reagents, followed by crystallization using hexane/EA (8:1).

Direct Boc Protection of 3-Amino-2-Methylpropylamine

Simplified Carbamate Formation

This one-step method employs Boc anhydride [(Boc)₂O] to protect the primary amine of 3-amino-2-methylpropylamine. The reaction is conducted under mild conditions, making it suitable for industrial-scale synthesis.

General procedure :

  • Dissolve 3-amino-2-methylpropylamine (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Add Boc anhydride (1.1 equiv) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP).
  • Stir at 20–25°C for 12–24 hours.
  • Purify via column chromatography or recrystallization.

Yield and Purity Considerations

While explicit yield data for this route are not provided in the cited sources, analogous Boc protections typically achieve 85–95% yields under optimized conditions. Key factors include:

  • Stoichiometry : Slight excess of Boc anhydride ensures complete amine conversion.
  • Base selection : DMAP accelerates the reaction by deprotonating the amine.
  • Solvent polarity : THF enhances solubility of intermediates, while DCM simplifies workup.

Comparative Analysis of Methods

Criteria Mixed Anhydride Method Direct Protection Method
Steps 2 1
Reaction time 4–6 hours 12–24 hours
Yield 90–93% 85–95% (estimated)
Scalability High (patent examples) Moderate to high
Byproducts Minimal (<7%) Negligible with purification
Equipment requirements Low-temperature reactor Standard glassware

The mixed anhydride method offers superior yields and reproducibility, as demonstrated in multi-gram syntheses. However, the direct protection route reduces synthetic complexity and avoids hazardous reagents like i-BuOCOCl.

Applications and Industrial Relevance

This compound’s stability under acidic conditions makes it ideal for:

  • Peptide synthesis : Temporary amine protection during solid-phase peptide synthesis (SPPS).
  • Neurological drug intermediates : Key precursor for anticonvulsants and NMDA receptor modulators.
  • Bioconjugation : Facilitates covalent attachment of fluorophores or targeting moieties to biomolecules.

Q & A

Q. What are the common synthetic routes for tert-Butyl (3-amino-2-methylpropyl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-amino-2-methylpropylamine under alkaline conditions. Key steps include:

  • Reagents : tert-Butyl chloroformate, 3-amino-2-methylpropylamine, triethylamine (TEA) as a base .
  • Conditions : Reactions are performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to suppress side reactions like hydrolysis or over-alkylation .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm for 1^1H; carbonyl at δ ~155 ppm for 13^13C) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies the molecular ion peak ([M+H]+^+ for C9_9H20_{20}N2_2O2_2: m/z 189.16) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer: Optimization involves controlling steric and electronic factors:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine, while low temperatures (0–5°C) reduce competing hydrolysis .
  • Base Choice : TEA or DMAP (4-dimethylaminopyridine) improves reaction efficiency by scavenging HCl .
  • Monitoring : In-line FTIR tracks carbamate bond formation (C=O stretch at ~1700 cm1^{-1}) .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Methodological Answer: Comparative studies of analogs (e.g., difluoroethyl or methylamino derivatives) reveal:

  • Fluorination : Enhances metabolic stability and target binding (e.g., increased logP from 1.2 to 2.1) but may reduce solubility .
  • Methylamino Groups : Improve cellular permeability (e.g., Caco-2 permeability assay: Papp_{app} >5 × 106^{-6} cm/s) .
Analog Modification logP Solubility (mg/mL) Bioactivity (IC50_{50}, nM)
Parent compoundNone1.212.5450
Difluoroethyl derivative-CF2_2- group2.18.2320
Methylamino derivative-NHCH3_30.915.8520

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed carbamate or alkylated amines) that may interfere with activity .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) validates stereochemical integrity .

Methodological Best Practices

Q. What purification techniques are most effective for this compound?

Methodological Answer:

  • Chromatography : Flash silica gel chromatography (ethyl acetate/hexane, 1:3) resolves carbamate from unreacted amine .
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity for biological assays .
  • Troubleshooting : Use scavengers (e.g., molecular sieves) to prevent moisture-induced degradation during purification .

Q. How to interpret 1^11H NMR coupling constants for structural confirmation?

Methodological Answer:

  • Geminal Protons : The -CH2_2- group in the 3-amino-2-methylpropyl chain shows a triplet (J = 6.5 Hz) at δ ~3.2 ppm .
  • Diastereotopicity : Splitting patterns (e.g., AB quartets) confirm stereochemical rigidity in the carbamate backbone .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3-amino-2-methylpropyl)carbamate
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